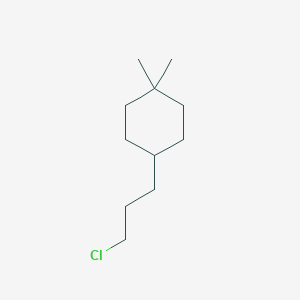
4-(3-Chloropropyl)-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropropyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-chloropropyl group and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane typically involves the alkylation of 1,1-dimethylcyclohexane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can convert the chloropropyl group to a propyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(3-Hydroxypropyl)-1,1-dimethylcyclohexane
Oxidation: 4-(3-Oxopropyl)-1,1-dimethylcyclohexane
Reduction: 4-Propyl-1,1-dimethylcyclohexane
Scientific Research Applications
4-(3-Chloropropyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of cell membrane interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(3-Chloropropyl)-1,1-dimethylcyclopentane: Similar structure but with a cyclopentane ring.
4-(3-Chloropropyl)-1,1-dimethylbenzene: Similar structure but with a benzene ring.
4-(3-Chloropropyl)-1,1-dimethylcycloheptane: Similar structure but with a cycloheptane ring.
Uniqueness: 4-(3-Chloropropyl)-1,1-dimethylcyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclohexane ring provides a stable, non-aromatic structure that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |
InChI Key |
KGGDANVDUHEHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


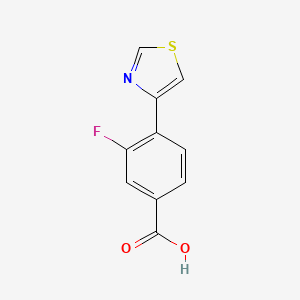
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
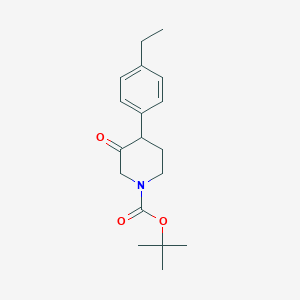
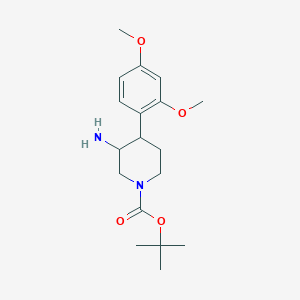
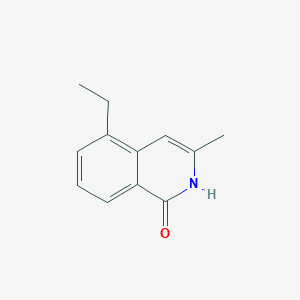
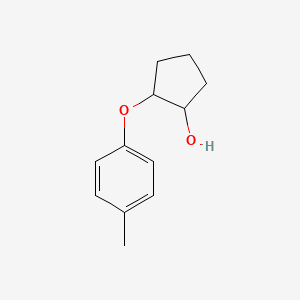

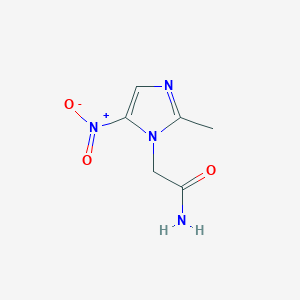
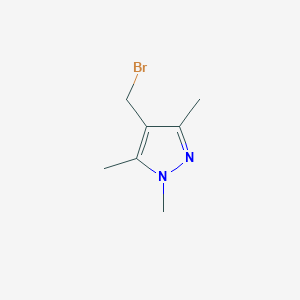
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
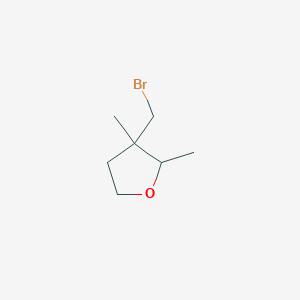

![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)
